molecular formula C13H13NO3S B2603829 [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553629-28-0

[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No.: B2603829
CAS No.: 553629-28-0
M. Wt: 263.31
InChI Key: GMCPJQBHRRYPTP-UHFFFAOYSA-N
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Description

[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the thiazole ring, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For example, 4-methoxybenzylamine can react with 2-bromo-1-methyl-1-ethanone in the presence of a base to form the thiazole ring.

    Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced through a carboxylation reaction. This can be achieved by treating the thiazole intermediate with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, potentially converting them into more saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of 4-(4-methoxybenzaldehyde)-2-methylthiazole or 4-(4-methoxybenzoic acid)-2-methylthiazole.

    Reduction: Formation of 4-(4-methoxyphenyl)-2-methylthiazolidine or 4-(4-methoxyphenyl)-2-methylthiazol-5-yl-ethanol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as infections or cancer.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it suitable for various applications, including the synthesis of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-methylthiazole: Lacks the acetic acid moiety but shares the core thiazole structure.

    4-(4-Methoxyphenyl)-2-ethylthiazole: Similar structure with an ethyl group instead of a methyl group.

    4-(4-Methoxyphenyl)-2-methylthiazol-5-yl-methanol: Contains a hydroxyl group instead of the acetic acid moiety.

Uniqueness

[4-(4-Methoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid is unique due to the presence of both the methoxyphenyl group and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-8-14-13(11(18-8)7-12(15)16)9-3-5-10(17-2)6-4-9/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCPJQBHRRYPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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